2,3-Diaminosuccinic acid

概要

説明

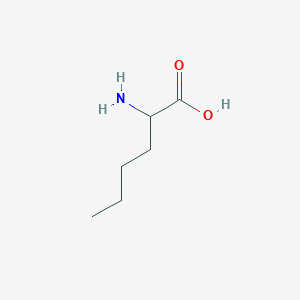

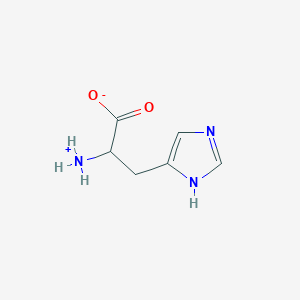

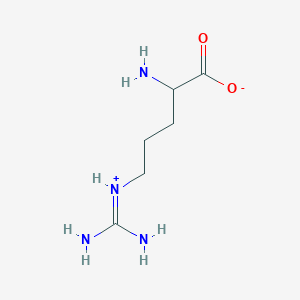

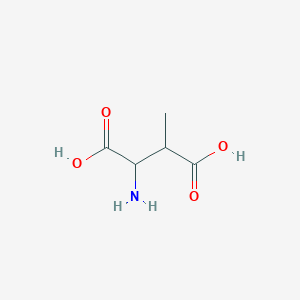

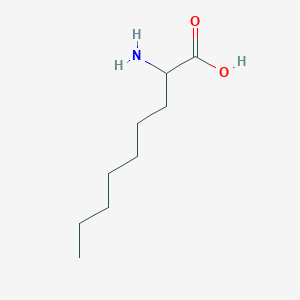

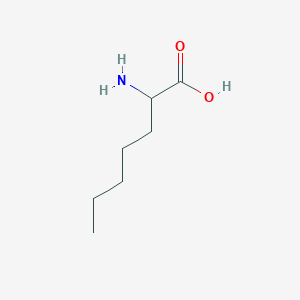

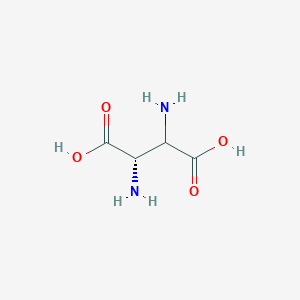

2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4 It is a derivative of succinic acid, where two amino groups replace two hydrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Diaminosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. The reaction conditions typically include a catalyst such as palladium on carbon and a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced chromatography techniques for the separation of amino acids into each enantiomer. Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide and detection using liquid chromatography/mass spectrometry are employed to determine the absolute configuration .

化学反応の分析

Types of Reactions: 2,3-Diaminosuccinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Simpler amines.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

2,3-Diaminosuccinic acid has a wide range of applications in scientific research:

Chemistry: It is used in peptide synthesis as a building block for creating complex molecules.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

作用機序

2,3-Diaminosuccinic acid acts as a natural antagonist of aspartic acid. It is a good substrate for beef kidney D-aspartate oxidase, where it undergoes oxidative deamination. The oxygen consumption and ammonia production are consistent with the stoichiometry of typical oxidative deamination reactions . This mechanism involves the removal of amino groups, leading to the formation of corresponding oxo derivatives.

類似化合物との比較

- 2,4-Diaminobutyric acid

- 2,3-Diaminopropionic acid

- 2,6-Diaminopimelic acid

Comparison: 2,3-Diaminosuccinic acid is unique due to its specific arrangement of amino groups on the succinic acid backbone. This configuration allows it to interact differently with biological targets compared to other similar compounds. For instance, while 2,4-diaminobutyric acid and 2,3-diaminopropionic acid also contain amino groups, their spatial arrangement and reactivity differ significantly .

特性

IUPAC Name |

2,3-diaminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNYNCTUBKSHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2,3-Diaminosuccinic acid derivatives in peptide chemistry?

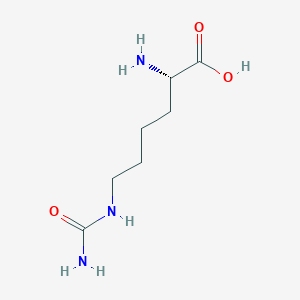

A1: this compound derivatives serve as valuable building blocks for incorporating this non-proteinogenic diamino diacid into peptides. One notable application is their use as a cystine substitute in the core structure of somatostatin. [] This substitution can potentially alter the peptide's stability, conformation, and biological activity.

Q2: How does the stereochemistry of this compound affect its coordination with metals like copper and nickel?

A2: Studies have shown that the stereochemistry of this compound influences its coordination behavior with metals. For example, in complexes with copper, the meso form of the acid (m-das) tends to adopt a trans(N) configuration, while the racemic form (r-das) prefers a cis(N) configuration. [] This difference in coordination geometry can impact the stability and properties of the resulting metal complexes.

Q3: What synthetic approaches can be employed to access this compound derivatives?

A3: Several synthetic routes to this compound derivatives exist. One approach involves a Mannich reaction between aldimines, such as ethyl iminoacetate, and enolates derived from 2-isothiocyanatocarboxylic esters. [] This method allows for the preparation of both cis- and trans-diastereomers, which can be readily separated.

Q4: What factors influence the yield and diastereoselectivity of the Mannich reaction used to synthesize 2-thioxo-1,3-imidazolidines, which are masked 2,3-Diaminosuccinic acids?

A4: The choice of enolate, specifically the metal counterion (titanium(IV), lithium, or potassium), significantly impacts the yield and diastereoselectivity of the Mannich reaction. [] Additionally, the ester groups present in the 2-isothiocyanatocarboxylic ester starting material also play a role in determining the reaction outcome.

Q5: Are there computational methods available to study this compound and its derivatives?

A5: While the provided abstracts do not explicitly mention computational studies on this compound itself, one abstract discusses the COSMO-RS approach for modeling natural deep eutectic solvents to screen for solvents with high solubility of rutin. [] This suggests that similar computational techniques could be applied to investigate the properties and behavior of this compound and its derivatives, including solubility, reactivity, and interactions with other molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。